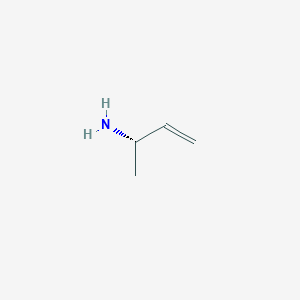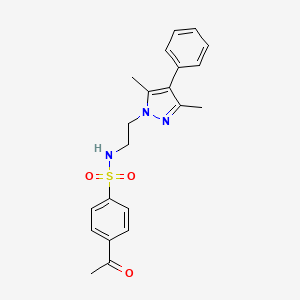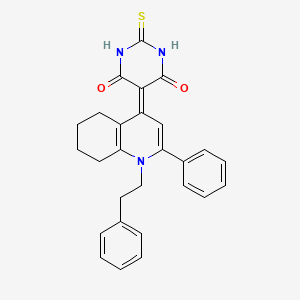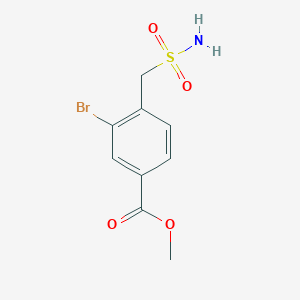
Methyl 3-bromo-4-(sulfamoylmethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Enantiopure Compounds
One of the primary applications of compounds related to Methyl 3-bromo-4-(sulfamoylmethyl)benzoate is in the synthesis of enantiopure compounds. Bower et al. (2007) demonstrated its use in the efficient and regiospecific nucleophilic cleavage followed by Pd(0)-mediated amination, providing a pathway to substituted and enantiomerically pure 1,4-benzoxazines. This methodology has proven essential in the synthesis of key intermediates like (3S)-3-methyl-1,4-benzoxazine, a critical component in the production of levofloxacin, showcasing its significance in the pharmaceutical synthesis sector (Bower, Szeto, & Gallagher, 2007).
Development of Anticonvulsant Agents
In the realm of medicinal chemistry, derivatives of 3-(sulfamoylmethyl)-1,2-benzisoxazole, synthesized from compounds akin to this compound, have shown marked anticonvulsant activity in preclinical studies. Uno et al. (1979) synthesized several of these derivatives and found that some displayed significant efficacy in mice models, indicating potential for further development as anticonvulsant drugs (Uno, Kurokawa, Masuda, & Nishimura, 1979).
Catalysis and Organic Transformations
This compound-related compounds also play a crucial role in catalysis and organic transformations. Khazaei et al. (2014) introduced a novel N-bromo sulfonamide reagent used as a highly efficient catalyst for the synthesis of various organic compounds, demonstrating the versatility of sulfonamide-based compounds in facilitating diverse chemical reactions (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Advanced Material Science Applications
Beyond the pharmaceutical and chemical synthesis realms, derivatives of this compound find applications in material science. For instance, the development of anion exchange membranes (AEMs) benefits from the incorporation of sulfonamide-based structures, enhancing the performance of fuel cells and other electrochemical devices. Li et al. (2014) discussed how side-chain and main-chain aromatic benzyltrimethyl ammonium derived from similar compounds impacts the efficiency and stability of AEMs, underlining the importance of such derivatives in improving energy technologies (Li, Nie, Tao, Wu, Wang, & Liao, 2014).
Mécanisme D'action
Mode of Action
The bromomethyl group is known to undergo nucleophilic substitution reactions . The sulfamoyl group could potentially form hydrogen bonds with its target, influencing the compound’s interaction with its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-bromo-4-(sulfamoylmethyl)benzoate . .
Propriétés
IUPAC Name |
methyl 3-bromo-4-(sulfamoylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-15-9(12)6-2-3-7(8(10)4-6)5-16(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGKUNWOBXGKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CS(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
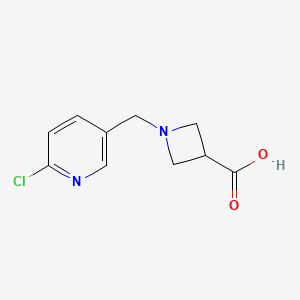
![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)
![2-(2-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2905006.png)



![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)
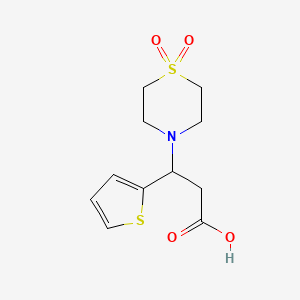
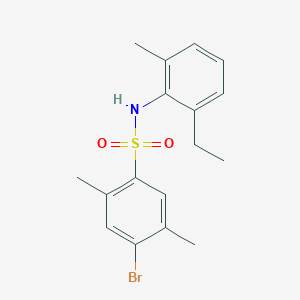
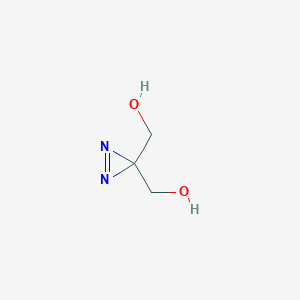
![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)
